Naquotinib (ASP8273) is an orally available, irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. [] Its primary role in scientific research is as a potent tool for investigating and potentially treating EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC) with acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). [, , ]
Naquotinib exerts its anti-cancer effects by covalently binding to and irreversibly inhibiting the kinase activity of mutant forms of EGFR, including those harboring the T790M gatekeeper mutation. [, ] This inhibition disrupts EGFR-mediated signaling pathways, crucial for tumor cell proliferation, survival, and angiogenesis, ultimately leading to cell death and tumor regression. [, , ] Unlike first- and second-generation EGFR TKIs, Naquotinib demonstrates higher selectivity towards mutant EGFR, sparing wild-type EGFR and potentially leading to a more favorable safety profile. [, , ]
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 25063-27-8
CAS No.: 83038-86-2